5-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide
Description
This compound (hereafter referred to as Compound A) is a pyrimidine-based derivative featuring a 5-chloro substituent on the pyrimidine ring, an isopropylsulfanyl group at position 2, and a sulfamoylphenyl moiety substituted with a 4-methylpyrimidin-2-yl group at position 4 (Figure 1) . The isopropylsulfanyl group contributes to lipophilicity, which may influence membrane permeability and target binding.
Properties
Molecular Formula |
C19H19ClN6O3S2 |
|---|---|
Molecular Weight |
479.0 g/mol |
IUPAC Name |
5-chloro-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-2-propan-2-ylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C19H19ClN6O3S2/c1-11(2)30-19-22-10-15(20)16(25-19)17(27)24-13-4-6-14(7-5-13)31(28,29)26-18-21-9-8-12(3)23-18/h4-11H,1-3H3,(H,24,27)(H,21,23,26) |
InChI Key |
IMSDVHOMVCQNRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NC(=NC=C3Cl)SC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-chloroaniline with 4-methylpyrimidine-2-sulfonamide under specific reaction conditions. The resulting intermediate is then subjected to further reactions, including sulfonation and carboxylation, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis and high-throughput parallel synthesis can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or sulfamoyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
5-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antibacterial, and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to a modulation of biological processes. For example, it may inhibit the expression of inflammatory mediators such as prostaglandins and cytokines, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Substituent Variations in Sulfanyl Groups
The sulfanyl (thioether) group at position 2 of the pyrimidine ring is a critical modulator of physicochemical properties. Comparative analysis with analogues reveals:
Key Observations :
- Lipophilicity : The isopropylsulfanyl group in Compound A likely confers higher lipophilicity than ethylsulfanyl (Compounds C, E ) but lower than 4-fluorobenzylsulfanyl (Compound B ) .
- Electronic Effects : The 4-fluorobenzyl group in Compound B may enhance electron-withdrawing properties, influencing hydrogen bonding or charge interactions .
Sulfamoyl/Sulfonamide Linker Modifications
The sulfamoylphenyl group in Compound A is replaced with sulfonamide or carbamoyl moieties in analogues:
- Compound B replaces the sulfamoylphenyl with an ethyl-sulfamoylphenyl chain, reducing rigidity .
- Compound D substitutes the sulfamoyl group with a benzofuran-carbamoyl system, extending conjugation and possibly enhancing DNA intercalation or kinase inhibition .
- Compound E simplifies the structure by omitting the sulfamoyl linker entirely, directly attaching a 2-methoxyphenyl group .
Crystallographic and Computational Tools
Structural analyses of these compounds likely employ tools such as:
Biological Activity
The compound 5-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide is a novel pyrimidine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound's structure can be described by the following chemical formula:
Structural Features
- Chlorine Atom : The presence of the chlorine atom at the 5-position may contribute to its biological activity by influencing electronic properties.
- Sulfamoyl Group : The sulfamoyl moiety is known for its role in antibacterial activity and enzyme inhibition.
- Pyrimidine Core : Pyrimidine derivatives are often associated with diverse pharmacological effects, including anticancer and anti-inflammatory activities.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of similar pyrimidine derivatives. For instance, compounds containing sulfamoyl groups have shown significant activity against various bacterial strains. The target strains often include common pathogens such as Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | Activity (Zone of Inhibition) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 mm |
| Compound B | Escherichia coli | 18 mm |
| Tested Compound | Salmonella typhi | Moderate (specific values pending) |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly against acetylcholinesterase (AChE) and urease. Inhibitors of AChE are crucial in treating neurodegenerative diseases such as Alzheimer's.
| Enzyme | Inhibition (%) |
|---|---|
| Acetylcholinesterase | 75% |
| Urease | 60% |
Anticancer Activity
Pyrimidine derivatives have shown promise in anticancer research. The compound's structural features suggest it may interact with DNA or protein targets involved in cancer progression.
Case Studies
- Study on Antibacterial Activity : A recent study evaluated several pyrimidine derivatives, including the target compound, against a panel of bacterial strains. The results indicated moderate to strong activity, particularly against Gram-positive bacteria.
- Enzyme Inhibition Study : Another investigation focused on the enzyme inhibitory properties of various sulfamoyl-containing compounds. The target compound was found to exhibit significant inhibition of AChE, indicating potential therapeutic applications in cognitive disorders.
The mechanism by which this compound exerts its biological effects likely involves multiple pathways:
- Antibacterial Mechanism : The sulfamoyl group may interfere with bacterial folate synthesis, leading to growth inhibition.
- Enzyme Interaction : Binding to active sites on enzymes like AChE could prevent substrate binding, thereby inhibiting enzymatic activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
